molecular formula C8H10FNO3S B6609804 rac-(1R,6R,7R)-2-methyl-3-oxo-2-azabicyclo[4.2.0]oct-4-ene-7-sulfonyl fluoride CAS No. 2439169-27-2

rac-(1R,6R,7R)-2-methyl-3-oxo-2-azabicyclo[4.2.0]oct-4-ene-7-sulfonyl fluoride

Cat. No.: B6609804
CAS No.: 2439169-27-2
M. Wt: 219.24 g/mol
InChI Key: OMQZZOONLFUCMS-FSDSQADBSA-N
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Description

The compound “rac-(1R,6R)-7-azabicyclo[4.2.0]oct-3-ene” is similar to the one you’re asking about . It has a molecular weight of 109.17 and its IUPAC name is (1R,6R)-7-azabicyclo[4.2.0]oct-3-ene . Another related compound is “rac-(1R,6R)-bicyclo[4.2.0]oct-7-ene-7-carboxylic acid” with a molecular weight of 152.19 .


Molecular Structure Analysis

The molecular structure of a related compound, “Bicyclo[4.2.0]oct-1-ene, 7-endo-ethenyl-”, has a molecular weight of 134.2182 . Its IUPAC Standard InChI is InChI=1S/C10H14/c1-2-8-7-9-5-3-4-6-10(8)9/h2,5,8,10H,1,3-4,6-7H2 .

Scientific Research Applications

Rac-MOSF is widely used in scientific research due to its unique properties. It is commonly used as a catalyst in the synthesis of various compounds, such as polymers, pharmaceuticals, and agrochemicals. It is also used in the synthesis of fluorinated polymers, which have a wide range of applications in the medical, automotive, and electronics industries.

Mechanism of Action

Rac-MOSF acts as a catalyst in the synthesis of various compounds. It is believed to catalyze the reaction by forming a complex with the reactant molecules, which helps to lower the activation energy of the reaction. This allows the reaction to occur more quickly and efficiently.
Biochemical and Physiological Effects
Rac-MOSF has no known biochemical or physiological effects. It is not known to be toxic or to cause any adverse health effects.

Advantages and Limitations for Lab Experiments

Rac-MOSF has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is also easy to use. It is also non-toxic and has no known adverse health effects. However, it is not suitable for use in large-scale synthesis due to its limited reactivity.

Future Directions

There are several potential future directions for research involving rac-MOSF. One potential direction is to explore its use as a catalyst in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. Another potential direction is to investigate its potential applications in the medical, automotive, and electronics industries. Additionally, further research could be done to explore its potential toxicity and adverse health effects.

Synthesis Methods

Rac-MOSF can be prepared via a two-step reaction. The first step involves the reaction of 1-chloro-6-fluoro-7-hydroxy-2-methyl-3-oxo-2-azabicyclo[4.2.0]oct-4-ene with sodium sulfite in aqueous solution. The second step involves the reaction of the sodium sulfite with sulfuric acid to yield rac-MOSF.

Safety and Hazards

The safety information for a related compound, “rac-(1R,6R)-7-azabicyclo[4.2.0]oct-3-ene”, includes hazard statements H226, H314, and H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

Properties

IUPAC Name

(1R,6R,7R)-2-methyl-3-oxo-2-azabicyclo[4.2.0]oct-4-ene-7-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO3S/c1-10-6-4-7(14(9,12)13)5(6)2-3-8(10)11/h2-3,5-7H,4H2,1H3/t5-,6-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQZZOONLFUCMS-FSDSQADBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(C2C=CC1=O)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2C[C@H]([C@@H]2C=CC1=O)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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